3-amino-4-ethoxy-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

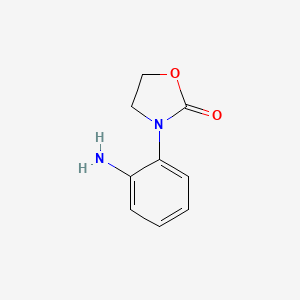

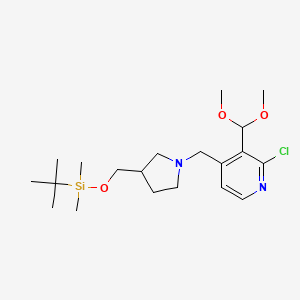

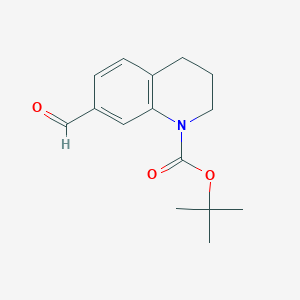

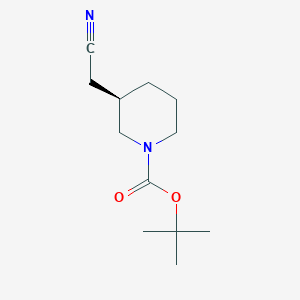

3-amino-4-ethoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C11H16N2O2 . It is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-ethoxy-N,N-dimethylbenzamide are not detailed in the available resources .Scientific Research Applications

Potential Antiarrhythmic Applications

3-amino-4-ethoxy-N,N-dimethylbenzamide and its analogs have been studied for potential antiarrhythmic effects. Compounds similar in structure, such as 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide, have demonstrated the ability to prolong the effective refractory period of the isolated rabbit atria. This suggests potential applications in prophylactic activity against ouabain-induced arrhythmias and in antagonizing aconitine-evoked arrhythmias. Some of these compounds also exhibit local anesthetic activity in rabbits (Yung, Lo, & Vohra, 1972).

Synthesis and Optimization

The synthesis process of related compounds, like 2-Amino-5-chloro-N,3-dimethylbenzamide, has been optimized. This involves a series of chlorination, oxidation, and ammonolysis, achieving high purity and yield. This research aids in the efficient production of such compounds for various applications (Zhang Zho, 2014).

Cancer Therapy and Drug Resistance

Compounds structurally similar to 3-amino-4-ethoxy-N,N-dimethylbenzamide, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. These findings are crucial for developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Molecular Structure and Intermolecular Interactions

Studies on the molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide, which share functional groups with 3-amino-4-ethoxy-N,N-dimethylbenzamide, reveal insights into intermolecular interactions and molecular geometry. These studies are crucial for understanding the chemical behavior and potential applications of such compounds (Karabulut et al., 2014).

Antioxidant Activity

Research on amino-substituted benzamide derivatives, which include compounds like 3-amino-4-ethoxy-N,N-dimethylbenzamide, has revealed their potential as antioxidants. Their capacity to act as antioxidants is crucial for understanding their role in scavenging free radicals and potential therapeutic applications (Jovanović et al., 2020).

Anti-Epileptic Effects

New heterocyclic compounds, including derivatives of 3-amino-4-ethoxy-N,N-dimethylbenzamide, have been synthesized and shown to possess anti-epileptic properties. These findings are significant for developing new treatments for epilepsy (Swathi & Sarangapani, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-4-ethoxy-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-10-6-5-8(7-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUNHAQIWULEDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)